molecular formula C8H9NO3 B1321483 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol CAS No. 443956-46-5

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol

Cat. No. B1321483
CAS RN: 443956-46-5
M. Wt: 167.16 g/mol
InChI Key: UKTOMKOGJYRREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is structurally similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine .


Synthesis Analysis

The synthesis of compounds based on the 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol structure has been reported . The series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides were synthesized using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring fused with a 1,4-dioxin ring . The empirical formula is C7H7NO3 .

Scientific Research Applications

Antimicrobial Agents

This compound has been evaluated as a wide spectrum antimicrobial agent against pathogenic fungal and bacterial strains. The novel surfactant-like compounds based on this chemical structure show promise in combating various microbial infections .

Treatment for Sickle Cell Disease

Orphan designation EU/3/20/2335 was granted for a derivative of this compound, known as FT-4202, for the treatment of sickle cell disease. This highlights its potential in pharmacological applications related to blood disorders .

Synthesis of Pyrimidines

The compound has been utilized in chemical transformations to synthesize various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines, which are important in medicinal chemistry for their potential biological activities .

Development of Electron-Poor Acceptors

A multistep synthesis involving this compound has led to the creation of electron-poor acceptors like 6,7-dihydro-1,4-dioxino-[2,3-f][2,1,3]-benzothiadiazole. These acceptors have good solubility in organic solvents and are significant for coating processes in material sciences .

Calcium Antagonist Agents

New compounds possessing the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine group have shown moderate anticalcium activity. This suggests its use in developing agents that can modulate calcium channels in biological systems .

Efficient Synthesis of Pyridine Derivatives

The compound serves as a precursor for an efficient synthesis approach for 2-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridines derivatives via a Smiles rearrangement. These derivatives are valuable in various chemical synthesis applications .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial properties . Only two compounds with alkyl chain C12 and C14 showed significant activity against microbes . So, these two compounds should be considered as potential disinfectants with selective effect against certain bacterial and fungal strains .

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTOMKOGJYRREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619189
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol

CAS RN

443956-46-5
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.